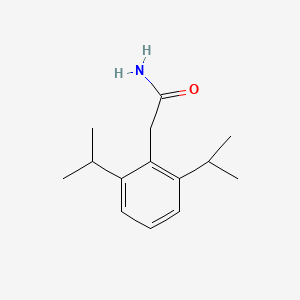

2-(2,6-Diisopropylphenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[2,6-di(propan-2-yl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-9(2)11-6-5-7-12(10(3)4)13(11)8-14(15)16/h5-7,9-10H,8H2,1-4H3,(H2,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIKFQKLDMBBGEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 2,6 Diisopropylphenyl Acetamide and Its Analogues

Direct Amidation and Acylation Strategies

Direct amidation and acylation represent the most straightforward approaches to forming the amide bond in 2-(2,6-diisopropylphenyl)acetamide. These methods typically involve the reaction of 2,6-diisopropylaniline (B50358) with a suitable acylating agent.

The acylation of 2,6-diisopropylaniline is a common method for the synthesis of 2-(2,6-diisopropylphenyl)acetamide. This reaction typically utilizes acetic anhydride (B1165640) or acetyl chloride as the acylating agent. youtube.com The lone pair of electrons on the nitrogen atom of the aniline (B41778) attacks the electrophilic carbonyl carbon of the acylating agent. youtube.com In the case of acetic anhydride, this results in the formation of a tetrahedral intermediate which then collapses, eliminating an acetate (B1210297) ion as a good leaving group to form the final amide product. youtube.com

The reaction is often carried out in the presence of a base to neutralize the acidic byproduct, such as acetic acid or hydrochloric acid, which can form during the reaction. While the reaction can proceed without a solvent, an inert solvent may be used to facilitate stirring and control the reaction temperature, as the process can be exothermic. youtube.com The steric hindrance from the two isopropyl groups on the aniline ring can influence the reaction rate, potentially requiring more forcing conditions compared to the acylation of less hindered anilines. wikipedia.org

Table 1: Comparison of Acylating Agents for 2,6-Diisopropylaniline

| Acylating Agent | Byproduct | Reactivity | Considerations |

|---|---|---|---|

| Acetic Anhydride | Acetic Acid | High | Less moisture-sensitive than acetyl chloride |

| Acetyl Chloride | HCl | Very High | Highly corrosive and moisture-sensitive |

For the synthesis of halogenated derivatives of 2-(2,6-diisopropylphenyl)acetamide, chloroacylation is a key strategy. This involves the use of a chloroacyl chloride, such as 2-chloroacetyl chloride, to introduce a halogenated acetyl group onto the aniline nitrogen. This reaction proceeds via a similar nucleophilic acyl substitution mechanism as described above. The resulting N-(2,6-diisopropylphenyl)-2-chloroacetamide is a versatile intermediate. The chlorine atom can be subsequently displaced by various nucleophiles to introduce a wide range of functional groups, allowing for the synthesis of diverse analogues.

Alternative and Optimized Synthetic Routes

Beyond direct acylation, alternative and optimized methods have been developed for the synthesis of anilides, with a focus on improving efficiency, safety, and environmental impact.

An alternative approach for the preparation of related acetamides involves the use of thioacetic acid or its salts. For instance, in the synthesis of 2-[(diphenylmethyl)thio]acetamide, an intermediate for the drug Modafinil, 2-[(diphenylmethyl)thio]acetic acid is first converted to an ester, which is then reacted with ammonia (B1221849) to form the final acetamide (B32628). wipo.intgoogle.com This multi-step process highlights the utility of thio-acid derivatives in the synthesis of complex amides. A similar strategy could potentially be adapted for the synthesis of 2-(2,6-diisopropylphenyl)acetamide, where 2,6-diisopropylaniline would act as the amine nucleophile in the final amidation step.

Another relevant method is the "mild thiolation" which uses elemental sulfur and a CH-acidic compound like 2-chloroacetamide (B119443) in the presence of a base to form thioamides. orgsyn.org This showcases the versatility of sulfur-based reagents in amide and thioamide synthesis. orgsyn.org

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. Microwave-assisted organic synthesis has emerged as a powerful tool in this regard. nih.govnih.gov Microwave irradiation can dramatically reduce reaction times, increase yields, and lead to cleaner product formation by providing rapid and uniform heating. nih.govbibliotekanauki.pl The synthesis of anilides via the reaction of anilines with carboxylic acids can be significantly optimized under solvent-free microwave conditions. bibliotekanauki.plresearchgate.net This approach avoids the use of corrosive reagents like acetyl chloride and acetic anhydride. ijtsrd.comimist.ma

Green chemistry principles are also being increasingly applied to anilide synthesis. acs.org This includes the use of less hazardous solvents, or ideally, the elimination of solvents altogether. researchgate.net For example, the reaction of aniline with acetic acid catalyzed by magnesium sulfate (B86663) has been reported as a benign and eco-friendly route to acetanilide. ijtsrd.com Such methods, which focus on atom economy and the reduction of waste, are highly desirable in both academic and industrial settings. imist.ma

Table 2: Green Chemistry Approaches to Anilide Synthesis

| Method | Key Features | Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Rapid heating, solvent-free options | Reduced reaction times, higher yields, cleaner reactions nih.govbibliotekanauki.pl |

| Catalytic Acetylation | Use of catalysts like Magnesium Sulfate | Avoids corrosive reagents, eco-friendly ijtsrd.com |

| Solvent-Free Reactions | Reaction of neat reagents | Reduced solvent waste, simplified workup researchgate.net |

Scale-Up Considerations and Industrial Synthesis Relevance in Academic Contexts

While the above methods are well-suited for laboratory-scale synthesis, scaling up the production of 2-(2,6-diisopropylphenyl)acetamide presents several challenges that are relevant to academic research with an industrial perspective. The industrial production of 2,6-diisopropylaniline itself is achieved through the alkylation of aniline with propene at high temperatures and pressures using an aluminum catalyst.

When considering the scale-up of the subsequent acylation, factors such as reaction kinetics, heat transfer, and mixing become critical. The exothermic nature of the acylation reaction requires careful temperature control to prevent side reactions and ensure product quality. In a large-scale reactor, efficient heat dissipation is crucial. Furthermore, the choice of solvent and reagents must be re-evaluated based on cost, safety, and environmental impact on an industrial scale. The development of robust and scalable purification methods is also a key consideration to ensure the final product meets the required purity specifications. Academic studies that explore these scale-up parameters, even at a pilot scale, provide valuable insights for potential industrial applications.

Purification Strategies and Challenges in its Synthesis

The successful synthesis of 2-(2,6-diisopropylphenyl)acetamide and its analogues is critically dependent on effective purification strategies. The final purity of the compound is paramount, necessitating the removal of unreacted starting materials, catalysts, and various by-products formed during the reaction. The purification approach is often multi-step, combining several techniques to achieve the desired level of purity. The choice of methods is dictated by the physical properties of the target compound, the nature of the impurities, and the scale of the synthesis.

Recrystallization

Recrystallization is a fundamental and widely employed technique for the purification of solid acetamide derivatives. The process relies on the differential solubility of the compound and its impurities in a selected solvent or solvent system at varying temperatures. For acetamide-based compounds, a range of solvents has been proven effective. General methods for the parent compound, acetamide, include crystallization from hot methanol (B129727) diluted with diethyl ether, acetone, benzene, chloroform, and various mixtures. lookchem.com

For analogues of 2-(2,6-diisopropylphenyl)acetamide, specific solvent systems have been documented. For instance, 2-azido-N-(2,6-dimethylphenyl)acetamide can be precipitated from an ethanol (B145695)/water mixture and subsequently recrystallized from ethanol after being washed with cold water. nih.gov In another example, the crude product of N-(4-fluorophenyl)-N-isopropyl-2-(methylthio)acetamide was further purified by recrystallization from a diethyl ether solution. nih.gov The selection of an appropriate solvent is a primary challenge; an ideal solvent will dissolve the target compound completely at an elevated temperature but poorly at lower temperatures, allowing for high recovery of pure crystals while leaving impurities dissolved in the mother liquor.

Interactive Data Table 1: Reported Recrystallization Solvents for Acetamide and its Analogues

| Compound Name | Solvent(s) | Source |

| Acetamide | Methanol/Diethyl Ether, Acetone, Benzene, Chloroform, Dioxane, Methyl Acetate, Benzene/Ethyl Acetate | lookchem.com |

| 2-Azido-N-(2,6-dimethylphenyl)acetamide | Ethanol | nih.gov |

| N-(4-fluorophenyl)-N-isopropyl-2-(methylthio)acetamide | Diethyl Ether | nih.gov |

| N-(2,6-Dimethylphenyl)acetamide | Ethanolic solution | researchgate.net |

Chromatographic Methods

When recrystallization is insufficient to remove closely related impurities, chromatographic techniques are employed. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

Column Chromatography: This is a standard method for purifying crude reaction mixtures. For example, the synthesis of N-(4-fluorophenyl)-N-isopropyl-2-(methylthio)acetamide utilized column chromatography over a silica (B1680970) gel (SiO₂) stationary phase with a mobile phase of hexane (B92381) and ethyl acetate in a 9:1 ratio. nih.gov This approach is effective for separating compounds with different polarities.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, particularly for analytical purposes or for isolating trace impurities, HPLC is the method of choice. A reverse-phase HPLC (RP-HPLC) method has been developed for the analysis of 2-chloro-N-(2,6-dimethylphenyl)acetamide. sielc.com This method uses a specialized reverse-phase column with low silanol (B1196071) activity (Newcrom R1) and a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com Isocratic reversed-phase HPLC methods have also been successfully used in the quality control and analysis of related compounds like 2-(diethylamino)-N-(2,6-dimethylphenyl) acetamide in formulations. nih.gov

Interactive Data Table 2: Chromatographic Purification Methods for Acetamide Analogues

| Compound Name | Chromatography Type | Stationary Phase | Mobile Phase | Source |

| N-(4-fluorophenyl)-N-isopropyl-2-(methylthio)acetamide | Column Chromatography | SiO₂ | Hexane:Ethyl Acetate (9:1 v/v) | nih.gov |

| 2-Chloro-N-(2,6-dimethylphenyl)acetamide | Reverse Phase HPLC | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | sielc.com |

| 2-(Diethylamino)-N-(2,6-dimethylphenyl) acetamide | Reverse Phase HPLC | C18 Column | Potassium Phosphate Buffer (pH 7.0)-Acetonitrile (47:53, v/v) | nih.gov |

Challenges in Purification

Several challenges are inherent in the purification of 2-(2,6-diisopropylphenyl)acetamide and its analogues.

Purity of Precursors: The purity of the final product is often contingent on the purity of the starting materials. A notable strategy involves the rigorous purification of the key precursor, 2,6-diisopropylaniline. One advanced method includes reacting the crude aniline with an alkyl- or arylsulfonic acid to form a salt, which is then purified by recrystallization from an organic solvent. google.com Subsequent treatment of the purified salt with an alkali regenerates the high-purity 2,6-diisopropylaniline. google.com

Yield versus Purity: A persistent challenge is striking a balance between achieving high purity and maximizing the product yield. Each purification step, whether it be recrystallization or chromatography, inevitably results in some loss of the target compound. Optimizing the conditions to minimize these losses while effectively removing impurities is a critical aspect of process development.

Steric Hindrance: The bulky 2,6-diisopropylphenyl group is a defining structural feature that can pose purification challenges. This steric hindrance can influence the compound's solubility characteristics, making the selection of an optimal recrystallization solvent more complex. It can also affect the molecule's interaction with chromatographic stationary phases, potentially leading to issues like poor peak shape or the need for specialized column chemistries.

Process Scale-Up: Purification methods that are highly effective at the laboratory scale, such as preparative HPLC, can be difficult and costly to implement on an industrial scale. Therefore, developing a robust, scalable, and cost-effective purification strategy, often centered around optimized crystallization, is a significant challenge in the commercial production of these compounds.

Chemical Reactivity and Mechanistic Investigations of 2 2,6 Diisopropylphenyl Acetamide

Transformations Involving the Amide Functional Group

The amide moiety of 2-(2,6-diisopropylphenyl)acetamide is a versatile site for chemical modifications, including N-alkylation, N-functionalization, and conversion to other nitrogen-containing groups.

N-alkylation of amides is a fundamental organic transformation that produces N,N-disubstituted amides, which are important precursors for tertiary amines. mdpi.comrsc.org The process typically involves converting the amide into its conjugate base, which can then be alkylated. mdpi.com Various methods have been developed for this purpose, including the use of sodium salts with alkyl bromides or iodides, and phase-transfer catalysis (PTC) conditions. mdpi.com Microwave-assisted N-alkylation under solvent-free PTC conditions has been shown to be a rapid and efficient method for the N-alkylation of N-substituted amides. mdpi.com

For instance, the N-alkylation of 2-(1H-azol-1-yl)-N-(substituted phenyl) acetamides has been explored using different conditions. While attempts with strong bases were not successful, microwave irradiation and Mannich reactions proved to be effective methods for N-alkylation. derpharmachemica.com Specifically, PTC microwave-assisted N-alkylation with ethyl bromoacetate (B1195939) in the presence of excess bases resulted in the formation of the desired N-alkylated products in moderate yields within a short reaction time. derpharmachemica.com

| Reactant | Alkylating Agent | Conditions | Product | Yield | Ref |

| 2-(1H-azol-1-yl)-N-(substituted phenyl) acetamides | Ethyl bromoacetate | PTC, Microwave, Excess base | N-(2-bromoethyl)-2-(1H-azol-1-yl)-N-(substituted phenyl) acetamide (B32628) | Moderate | derpharmachemica.com |

2-(2,6-Diisopropylphenyl)acetamide serves as a precursor for the synthesis of N-heterocyclic carbenes (NHCs), which are a class of stable singlet carbenes with significant applications in catalysis. researchgate.netnih.gov The synthesis of NHCs often involves the preparation of imidazolium (B1220033) salts as precursors. nih.govgoogle.com

A common route to 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IDip·HCl), a precursor to the widely used NHC ligand IPr, involves the reaction of N,N'-bis(2,6-diisopropylphenyl)ethylenediimine with paraformaldehyde and chlorotrimethylsilane. nih.gov This method has been shown to be reliable, providing good yields. nih.gov The synthesis of asymmetrical imidazolium salts can also be achieved, though it presents its own set of challenges. google.com The introduction of bulky 2,6-diisopropylphenyl groups onto the imidazolylidene backbone was a significant development in the field of NHC ligands. nih.gov

The reactivity of NHCs and their precursors has been studied with various metal clusters. For example, the reaction of 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (B1246174) (IDipp) with a triruthenium cluster leads to the homolytic cleavage of the cluster and the formation of a ruthenium-NHC complex. nih.gov Additionally, NHC-CO2 adducts and NHC hydrogencarbonate salts are easily preparable precursors that release the active NHC upon heating. tcichemicals.com

| Precursor | Reagents | Product | Ref |

| N,N'-bis(2,6-diisopropylphenyl)ethylenediimine | Paraformaldehyde, Chlorotrimethylsilane | 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IDip·HCl) | nih.gov |

| 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IDipp) | [Ru3(CO)12] | [Ru(CO)4(IDipp)] | nih.gov |

The amide functionality of 2-(2,6-diisopropylphenyl)acetamide can be converted into other nitrogen-containing groups like imines and amidines. The synthesis of amidines from amides can be achieved through various methods. One common approach involves the reaction of amides with phosphorus pentachloride to form imidoyl chlorides, which can then be converted to the desired amidine derivatives. semanticscholar.org

The Pinner reaction is a classic method for synthesizing amidines from nitriles, which can be derived from amides. nih.gov This involves treating a nitrile with an alcohol in the presence of an acid catalyst to form an imidate, which is then reacted with an amine to yield the amidine. nih.gov More contemporary methods include the direct conversion of esters to imines or enamines using a zirconocene (B1252598) hydride-catalyzed reduction intercepted by an amine. rsc.org

Amidines are valuable compounds in medicinal chemistry and are used as precursors for the synthesis of various heterocyclic compounds. sciforum.net For example, N-sulfonylamidines can be synthesized through a copper-catalyzed multicomponent reaction. organic-chemistry.org

| Starting Material | Reagents | Product | Ref |

| Amides | Phosphorus pentachloride, then amine | Amidines | semanticscholar.org |

| Nitriles | Alcohol, Acid catalyst, then amine | Amidines (Pinner reaction) | nih.gov |

| Esters | Zirconocene hydride, Hydrosilane, Amine | Imines/Enamines | rsc.org |

Reactivity at the Alpha-Carbon Position

The methylene (B1212753) group (alpha-carbon) adjacent to the carbonyl group in 2-(2,6-diisopropylphenyl)acetamide is another site of reactivity, allowing for functionalization through reactions like halogenation and nucleophilic substitution.

Halogenation at the alpha-carbon of carbonyl compounds, including amides, is a well-established transformation. youtube.compressbooks.publibretexts.org The reaction can proceed under either acidic or basic conditions, leading to the substitution of one or more alpha-hydrogens with a halogen. pressbooks.pubchemistrysteps.com

Under acidic conditions, the reaction typically results in monohalogenation. pressbooks.publibretexts.org The mechanism involves the formation of an enol intermediate, which then reacts with the halogen. libretexts.orglibretexts.org The introduction of a halogen atom deactivates the carbonyl group towards further protonation, thus preventing polyhalogenation. pressbooks.pub

The synthesis of 2-chloro-N-(2,6-diisopropylphenyl)acetamide can be achieved by treating 2,6-diisopropylaniline (B50358) with chloroacetyl chloride. ijpsr.info This compound is a key intermediate in the synthesis of various biologically active molecules. ijpsr.info Similarly, 2-chloro-N-(2,6-dimethylphenyl)acetamide can be synthesized from 2,6-dimethylaniline (B139824) and chloroacetyl chloride. chemicalbook.comprepchem.com

| Starting Material | Reagent | Product | Ref |

| 2,6-Diisopropylaniline | Chloroacetyl chloride | 2-Chloro-N-(2,6-diisopropylphenyl)acetamide | ijpsr.info |

| 2,6-Dimethylaniline | Chloroacetyl chloride | 2-Chloro-N-(2,6-dimethylphenyl)acetamide | chemicalbook.comprepchem.com |

The halogen atom in α-haloacetamides, such as 2-chloro-N-(2,6-diisopropylphenyl)acetamide, is a good leaving group, making the alpha-carbon susceptible to nucleophilic substitution reactions. researchgate.netresearchgate.net This reactivity allows for the introduction of a wide range of functional groups at this position.

N-Aryl 2-chloroacetamides readily react with various nucleophiles, including those containing oxygen, nitrogen, and sulfur atoms. researchgate.net These substitution reactions can sometimes be followed by intramolecular cyclization to form heterocyclic systems. For example, the reaction of N-substituted chloroacetamides with nucleophiles can lead to the formation of imidazoles, pyrroles, and thiazolidin-4-ones. researchgate.net

The synthesis of N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidin-1-yl)acetamide is an example of a nucleophilic substitution where the nitrogen of pyrrolidone displaces the chlorine atom in 2-chloro-N-(2,6-dimethylphenyl)acetamide. researchgate.net

| Reactant | Nucleophile | Product | Ref |

| N-Aryl 2-chloroacetamides | Oxygen, Nitrogen, or Sulfur nucleophiles | Substituted acetamides | researchgate.net |

| 2-Chloro-N-(2,6-dimethylphenyl)acetamide | Pyrrolidone | N-(2,6-Dimethylphenyl)-2-(2-oxo-1-pyrrolidin-1-yl)acetamide | researchgate.net |

Aromatic Ring Functionalization (e.g., electrophilic or metal-catalyzed aromatic substitutions)

The reactivity of the aromatic ring in 2-(2,6-diisopropylphenyl)acetamide is predominantly governed by the nature and position of its substituents: the acetamido group and two isopropyl groups. These substituents influence the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions through a combination of electronic and steric effects.

The acetamido group (-NHCOCH₃) is an activating group and an ortho, para-director. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring through resonance, increasing the electron density of the ring and making it more susceptible to attack by electrophiles. This resonance effect particularly enriches the ortho and para positions. Similarly, the isopropyl groups are alkyl groups, which are also activating and ortho, para-directing due to their electron-donating inductive effects.

However, the substitution pattern of 2-(2,6-diisopropylphenyl)acetamide is overwhelmingly dictated by steric hindrance. The two bulky isopropyl groups at the 2- and 6-positions physically block access to the ortho positions (relative to the acetamido group). Consequently, electrophilic attack is strongly directed to the sterically accessible para-position (position 4). Substitution at the meta-positions (3 and 5) is electronically disfavored and generally not observed to a significant extent under standard EAS conditions.

Common electrophilic aromatic substitution reactions are expected to yield the corresponding 4-substituted product. A summary of these potential transformations is presented below.

| Reaction Type | Reagents | Electrophile | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | 2-(4-Nitro-2,6-diisopropylphenyl)acetamide |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ | 2-(4-Bromo-2,6-diisopropylphenyl)acetamide |

| Sulfonation | Fuming H₂SO₄ (SO₃) | SO₃ | 4-Acetamido-3,5-diisopropylbenzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | 2-(4-Acyl-2,6-diisopropylphenyl)acetamide |

This table presents predicted outcomes based on established principles of electrophilic aromatic substitution.

Beyond classical electrophilic substitutions, metal-catalyzed cross-coupling reactions represent a powerful method for aromatic ring functionalization. However, these reactions typically require an aryl halide or triflate as a starting material. Therefore, to employ methods like Suzuki, Heck, or Buchwald-Hartwig amination, the 2-(2,6-diisopropylphenyl)acetamide ring would first need to be functionalized, for instance, via the halogenation reaction described above to produce 2-(4-bromo-2,6-diisopropylphenyl)acetamide. This intermediate could then undergo palladium-catalyzed reactions to form new carbon-carbon or carbon-heteroatom bonds at the para-position. uwindsor.ca

Detailed Mechanistic Pathways of Key Reactions Involving 2-(2,6-Diisopropylphenyl)acetamide

The mechanism of electrophilic aromatic substitution on 2-(2,6-diisopropylphenyl)acetamide follows a well-established two-step pathway. libretexts.org This process involves the initial attack by an electrophile to form a resonance-stabilized carbocation, known as an arenium ion or sigma complex, followed by the loss of a proton to restore the aromaticity of the ring. lkouniv.ac.inuci.edu

Let's examine the detailed mechanism for the nitration of 2-(2,6-diisopropylphenyl)acetamide, which serves as a representative example of its key reactions.

Step 1: Generation of the Electrophile

The electrophile, the nitronium ion (NO₂⁺), is generated by the reaction of concentrated nitric acid with concentrated sulfuric acid. Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion. lkouniv.ac.in

Step 2: Electrophilic Attack and Formation of the Sigma Complex

The electron-rich aromatic ring of 2-(2,6-diisopropylphenyl)acetamide attacks the nitronium ion. Due to the powerful directing effects and steric hindrance previously discussed, this attack occurs at the para-position. This step is the slow, rate-determining step of the reaction as it temporarily disrupts the aromatic system. libretexts.orguci.edu The resulting intermediate is a resonance-stabilized carbocation (sigma complex).

The positive charge in the sigma complex is delocalized across the ring and, crucially, onto the nitrogen atom of the acetamido group. This provides significant stabilization. The resonance structures for the para-attack are as follows:

(Image depicting the resonance structures of the sigma complex formed during the nitration of 2-(2,6-diisopropylphenyl)acetamide at the para position would be placed here.)

This delocalization explains the strong activating and para-directing nature of the acetamido group. Attack at the meta position would not allow for a resonance structure that places the positive charge directly on the nitrogen-bearing carbon, resulting in a less stable intermediate. lkouniv.ac.in Attack at the ortho position, while electronically feasible, is prevented by the severe steric clash with the adjacent isopropyl group.

Step 3: Deprotonation to Restore Aromaticity

In the final, fast step of the mechanism, a weak base in the reaction mixture, such as the HSO₄⁻ ion or a water molecule, abstracts the proton from the carbon atom bearing the new nitro group. libretexts.org This restores the stable aromatic π-system and yields the final product, 2-(4-nitro-2,6-diisopropylphenyl)acetamide.

This mechanistic pathway is fundamental to understanding the reactivity of 2-(2,6-diisopropylphenyl)acetamide in the presence of electrophiles and provides a clear rationale for the high regioselectivity observed in its aromatic substitution reactions.

2 2,6 Diisopropylphenyl Acetamide in Ligand Design and Coordination Chemistry

Role as a Precursor for N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes (NHCs) are a prominent class of ligands in organometallic chemistry, valued for their strong σ-donating properties and their ability to form stable complexes with a wide range of metals. The 2,6-diisopropylphenyl moiety is a common substituent in many widely used NHC ligands, such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene). While the direct synthesis route to these NHCs often starts with 2,6-diisopropylaniline (B50358), derivatives like 2-(2,6-diisopropylphenyl)acetamide can serve as precursors to the necessary building blocks.

The synthesis of NHC ligands typically proceeds through the formation of a heterocyclic precursor salt, most commonly an imidazolium (B1220033) or imidazolinium salt. These salts are then deprotonated to yield the free carbene.

The general synthetic pathway involves several steps:

Amine Formation : 2-(2,6-Diisopropylphenyl)acetamide can be hydrolyzed to produce 2,6-diisopropylaniline.

Condensation : The resulting aniline (B41778) is then reacted with a glyoxal (B1671930) and an amine (like another molecule of the same aniline) in the presence of an acid catalyst to form a diimine.

Cyclization : The diimine is subsequently cyclized with a source of the carbene carbon, such as paraformaldehyde and an acid, to form the imidazolium salt.

Deprotonation : The imidazolium salt is treated with a strong base to yield the free NHC ligand.

A related and common precursor for these NHC ligands is 1,3-bis-(2,6-diisopropylphenyl)imidazolinium chloride. This imidazolinium salt is used to generate the saturated backbone NHC, known as SIPr, a close relative of the unsaturated IPr. sigmaaldrich.com

Table 1: General Synthesis Steps for NHC Precursors

| Step | Description | Reactants | Product |

|---|---|---|---|

| 1 | Hydrolysis | 2-(2,6-Diisopropylphenyl)acetamide, Acid/Base | 2,6-Diisopropylaniline |

| 2 | Imine Formation | 2,6-Diisopropylaniline, Glyoxal | N,N'-bis(2,6-diisopropylphenyl)ethane-1,2-diimine |

| 3 | Cyclization & Salt Formation | Diimine, Paraformaldehyde, HCl | 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride |

| 4 | Deprotonation | Imidazolium salt, Strong Base | 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (B1246174) (IPr) |

NHC ligands derived from precursors incorporating the 2,6-diisopropylphenyl group are instrumental in a vast array of catalytic transformations. The steric bulk of the diisopropylphenyl groups creates a protective pocket around the metal center, which can enhance catalyst stability and selectivity.

Examples of Catalytic Applications:

Cross-Coupling Reactions : Palladium-NHC complexes are highly effective catalysts for Suzuki, Heck, and Sonogashira coupling reactions. For instance, the [Au(NCO)(IPr)] complex, synthesized from an IPr-gold chloride precursor, demonstrates the stable coordination of these ligands. nih.gov

Metathesis : Ruthenium-NHC complexes (e.g., Grubbs second and third-generation catalysts) are workhorses for olefin metathesis, a powerful carbon-carbon bond-forming reaction.

Amination : In-situ formed catalysts from precursors like 1,3-bis-(2,6-diisopropylphenyl)imidazolinium chloride are used in amination reactions. sigmaaldrich.com

Development of Phosphinito-Imine Ligands from 2-(2,6-Diisopropylphenyl)acetamide

A more direct application of 2-(2,6-diisopropylphenyl)acetamide is in the synthesis of hybrid ligands that contain both phosphorus and nitrogen donor atoms.

The synthesis of phosphinito-imine ligands can be achieved by first deprotonating the acetamide (B32628) to form an amide anion (an enolate). This nucleophilic species is then reacted with a chlorophosphine (R₂PCl). This reaction typically results in the formation of a P-C bond, leading to a phosphine-substituted imine, or a P-O bond to form a phosphinito-amide. The outcome can be influenced by reaction conditions and the specific reagents used.

Ligands derived from the reaction of amide anions with chlorophosphines can exhibit interesting tautomeric behavior. For example, a phosphino-imine can exist in equilibrium with its phosphaalkene tautomer. ed.ac.uk This tautomerism plays a crucial role in the coordination chemistry of these ligands, as different tautomers present different donor atoms and geometries to the metal center.

Furthermore, these ligands are ambidentate, meaning they can bind to a metal through different atoms (e.g., P, N, or O), which can lead to linkage isomerism in the resulting metal complexes. upenn.edulibretexts.org The steric bulk of the 2,6-diisopropylphenyl group influences which isomer is favored, both in the free ligand and in the metal complex. For instance, in phosphaamidine ligands, the geometry is dependent on the steric bulk of the peripheral substituents, and multiple isomers can be observed in solution. ed.ac.uk The formation of different isomers can be influenced by subtle changes in the ligand architecture and the coordination chemistry of the metal ion. nih.gov

Table 2: Potential Isomerism in Derived Ligands

| Isomerism Type | Description | Relevant Atoms |

|---|---|---|

| Tautomerism | Equilibrium between constitutional isomers, often involving proton migration. | P, C, N |

| Linkage Isomerism | A ligand coordinates to a metal through different donor atoms. | P vs. N vs. O |

| Geometric Isomerism | Different spatial arrangements of ligands around a central metal atom. | Cis/Trans, Mer/Fac |

Other Classes of Ligands Derived from 2-(2,6-Diisopropylphenyl)acetamide

The versatility of the 2-(2,6-diisopropylphenyl)acetamide scaffold extends to other classes of ligands.

Imidoylamidine Ligands : While not directly synthesized from the acetamide, the related (2,6-diisopropylphenyl)acetimidoyl chloride is a key reagent for producing imidoylamidine ligands. uchile.cl This intermediate can be prepared from 2,6-diisopropylaniline, which is accessible from the acetamide. These ligands feature a nitrogen-based backbone and have been used to support nickel pre-catalysts. The synthesis involves reacting the imidoyl chloride with an aniline derivative. uchile.cl Careful control of reaction conditions is crucial, as intermediates can often be isolated. uchile.cl

Carbamothioyl Acetamide Ligands : By incorporating a thiourea (B124793) or related sulfur-containing moiety, it is possible to synthesize carbamothioyl acetamide ligands. These ligands would offer a combination of soft (sulfur) and hard (oxygen, nitrogen) donor atoms, making them suitable for coordinating with a variety of metals and potentially finding use in areas like medicinal chemistry or materials science, similar to other bioactive acetamide derivatives. nih.govresearchgate.net

Coordination Modes and Stereochemical Influence of the 2,6-Diisopropylphenyl Moiety in Metal Complexes

The 2,6-diisopropylphenyl (Dipp) group is a cornerstone in modern ligand design, prized for the profound steric and electronic influence it exerts on a metal's coordination sphere. When incorporated into a ligand framework, such as in 2-(2,6-diisopropylphenyl)acetamide, this bulky substituent dictates the coordination geometry, influences the stability of the resulting complex, and can create a unique stereochemical environment that directs the reactivity of the metal center.

The acetamide functional group itself offers several potential coordination modes. The most common is monodentate coordination through the carbonyl oxygen atom, which acts as a Lewis base. Alternatively, upon deprotonation of the amide N-H, the resulting amidate can act as a bidentate [O,N] chelating ligand or bridge multiple metal centers. However, the presence of the Dipp group dramatically influences which of these modes is favored and the resulting geometry of the complex.

The primary stereochemical influence of the Dipp moiety stems from its exceptional steric bulk. The two isopropyl groups flanking the point of attachment to the acetamide nitrogen effectively "fence in" one side of the ligand. This has several critical consequences for the structure of metal complexes:

Enforced Torsional Angles: The steric clash between the isopropyl groups and the rest of the ligand forces a significant twist, or dihedral angle, between the plane of the phenyl ring and the plane of the amide group. In the related structure of N-(2,6-diisopropylphenyl)thioamide, this dihedral angle is approximately 77.6°. nih.govresearchgate.net This pre-organized, rigid conformation minimizes steric strain and is largely retained upon coordination to a metal, dictating how the ligand presents itself to the metal center.

Steric Shielding and Coordination Number: The Dipp group effectively shields the metal center from the approach of other molecules, such as substrates, solvents, or other ligands. nih.gov This steric protection can stabilize reactive, low-coordinate species by preventing unwanted side reactions or decomposition pathways. Consequently, the use of Dipp-containing ligands often results in complexes with lower coordination numbers than would be observed with less bulky analogues. researchgate.net For instance, in a gold(I) complex featuring a ligand with two Dipp groups, the bulky substituents prevent the close approach of another complex, thereby inhibiting the formation of otherwise common aurophilic (Au···Au) interactions. nih.gov

Creation of a Chiral Pocket: The fixed, twisted orientation of the Dipp group creates a well-defined and sterically crowded pocket around the metal's active site. Although the ligand itself is not chiral, this pocket possesses a distinct three-dimensional topography that can lead to stereoselective transformations in catalysis. The orientation of the isopropyl groups can direct the binding of incoming substrates, favoring one stereochemical outcome over others.

Control of Metal-Centered Stereogenicity: In certain coordination environments, particularly octahedral complexes, the arrangement of ligands can create a chiral center at the metal atom itself. acs.org The rigid and bulky nature of the Dipp group can lock the geometry of the complex, leading to the selective formation of a single diastereomer. acs.org This high degree of stereochemical control is crucial in the design of asymmetric catalysts.

Influence on Hapticity: For ligands capable of binding through multiple atoms (polydentate ligands), the steric pressure exerted by the Dipp group can influence the ligand's hapticity, or the number of atoms through which it binds. In one case involving a chelating ligand with Dipp substituents, a lower coordination mode (κ²) was observed in the solid state, which was attributed to crystal-packing effects influenced by the bulky groups, while a higher coordination mode (κ³) was observed in solution. acs.org

The table below summarizes research findings on the structural impact of the 2,6-diisopropylphenyl group in various ligand systems, illustrating its profound stereochemical influence.

| Ligand System | Metal Center | Key Structural Feature / Finding | Reference |

|---|---|---|---|

| 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene | Gold(I) | The Dipp groups effectively shield the Au(I) center, preventing intermolecular aurophilic interactions and enforcing a linear, di-coordinate geometry. | nih.gov |

| N-(2,6-diisopropylphenyl)thioamide | N/A (Free Ligand) | A large dihedral angle of 77.60(14)° exists between the phenyl ring and the thioamide moiety due to steric hindrance from the isopropyl groups. | nih.govresearchgate.net |

| β-Diketiminate with N-Dipp groups | Copper(I) | Steric conflict between the ligand backbone and the Dipp groups forces the N-aryl rings into a more rigid configuration, limiting the accessibility of the metal center. | researchgate.net |

| 2,5-bis{N-(2,6-diisopropylphenyl)iminomethyl}pyrrolyl | Calcium(II) | The ligand exhibits different coordination modes (κ² in solid state vs. κ³ in solution), demonstrating the subtle influence of the Dipp groups on ligand hapticity. | acs.org |

| Me₂Si(NDipp⁻)₂ | Zirconium(IV) | The bulky chelating ligand is used to synthesize unusual ionic complexes, with its size dictating the overall structure and stability. | acs.org |

Applications of 2 2,6 Diisopropylphenyl Acetamide and Its Derivatives in Advanced Chemical Synthesis

Building Block for Complex Heterocyclic Structures (e.g., quinolin-2-ium derivatives)

Derivatives of 2-(2,6-diisopropylphenyl)acetamide serve as effective precursors for the construction of complex heterocyclic systems. A notable example is in the synthesis of substituted quinolinium salts, which are important structural motifs in various functional dyes and biologically active compounds.

A specific derivative, N-(2,6-diisopropylphenyl)-N-(quinolin-2-ylmethyl)acetamide, has been utilized as a direct precursor for a novel imidazo[1,5-a]quinolin-2-ium salt. This transformation is achieved through a cyclization reaction mediated by phosphorus oxychloride (POCl₃). The process involves the initial synthesis of the tertiary acetamide (B32628) precursor, which is then cyclized to form the target fused heterocyclic quinolinium system. researchgate.net This application highlights how the acetamide moiety can be strategically derivatized and then employed in intramolecular cyclizations to build elaborate, multi-ring heterocyclic structures.

Table 1: Synthesis of a Quinolinium Derivative

| Precursor | Reagent | Product | Application |

|---|

Role in Palladium-Catalyzed C-N Cross-Coupling Reactions (as ligand component or substrate)

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming carbon-nitrogen bonds. In this context, 2-(2,6-diisopropylphenyl)acetamide can primarily be considered as a substrate. As a secondary amide, it is a suitable coupling partner for reactions with aryl halides or pseudohalides.

While no specific instances of 2-(2,6-diisopropylphenyl)acetamide itself being used as a ligand component have been prominently reported, its parent amine, 2,6-diisopropylaniline (B50358), is a cornerstone for creating bulky phosphine (B1218219) ligands that are highly effective in palladium catalysis. The acetamide can be considered a protected version of this crucial aniline (B41778).

As a substrate, the N-H bond of 2-(2,6-diisopropylphenyl)acetamide can react with an activated aryl-palladium complex to form a new N-aryl amide. The bulky 2,6-diisopropylphenyl group can influence the reaction's efficiency and selectivity. General methods for the palladium-catalyzed N-arylation of secondary acyclic amides with aryl chlorides and triflates have been well-established, demonstrating the feasibility of this transformation. These reactions typically employ a palladium source, such as Pd(OAc)₂, and a specialized phosphine ligand.

Table 2: Potential Role of 2-(2,6-Diisopropylphenyl)acetamide in C-N Cross-Coupling

| Reaction Type | Role of Compound | Potential Coupling Partner | Key Features |

|---|

Incorporation into Spirocyclic and Other Fused Ring Systems

The construction of spirocyclic and fused-ring systems is a significant challenge in organic synthesis, leading to molecules with unique three-dimensional geometries. While direct intramolecular cyclization of 2-(2,6-diisopropylphenyl)acetamide to form a spirocycle is not a commonly cited application, related N-aryl amides can undergo such transformations.

Methodologies such as radical-mediated cascade spirocyclization of N-aryl acrylamides have been developed to create azaspirocyclohexadienones. researchgate.netacs.org These reactions proceed through a radical addition followed by an intramolecular cyclization and dearomatization process. An appropriately functionalized derivative of 2-(2,6-diisopropylphenyl)acetamide, for instance, an N-alkenyl derivative, could potentially undergo an intramolecular Heck reaction to form spiro or fused heterocyclic systems. rug.nluva.nlrsc.orgprinceton.edursc.org Such reactions are pivotal for creating complex scaffolds from simpler starting materials. The synthesis of N-aryl lactams, which are key components of many fused heterocyclic systems, often involves the cyclization of precursors derived from anilines and is a well-established field of study. researchgate.netsemanticscholar.orgnih.gov

Computational and Theoretical Investigations of 2 2,6 Diisopropylphenyl Acetamide and Its Derivatives6.1. Quantum Chemical Studies on Electronic Structure and Conformation6.2. Density Functional Theory Dft Calculations for Reaction Pathway Elucidation6.3. Prediction of Structure Reactivity Relationships Using Computational Methods6.4. Molecular Dynamics Simulations if Relevant to Chemical Behavior Beyond Basic Properties

Further experimental and computational research is required to elucidate the specific chemical and physical properties of 2-(2,6-diisopropylphenyl)acetamide.

Structure Property Relationships of 2 2,6 Diisopropylphenyl Acetamide Derivatives in Chemical Applications

Influence of N-Substitution on Ligand Performance in Catalysis

The nitrogen atom of the acetamide (B32628) group in 2-(2,6-diisopropylphenyl)acetamide is a prime site for modification to influence ligand performance. Substituents on this nitrogen can dramatically alter the ligand's coordination properties, steric bulk, and electronic nature, which in turn affects the activity, stability, and selectivity of the resulting metal catalyst.

The introduction of various N-aryl or N-alkyl groups allows for the precise tuning of the ligand's properties. For instance, incorporating pyridinyl groups can introduce an additional coordination site, transforming the acetamide from a simple monodentate ligand into a bidentate chelator. This chelation effect often enhances the stability of the metal complex. The nature of the N-substituent directly impacts the electron density on the amide oxygen or nitrogen, which are potential donor atoms. Electron-donating groups on an N-aryl substituent will increase the electron-donating ability of the ligand, which can make a coordinated metal center more reactive in processes like oxidative addition. Conversely, electron-withdrawing groups can make the metal center more electrophilic.

The steric profile of the N-substituent is also a critical design element. researchgate.net While the 2,6-diisopropylphenyl group already provides significant steric hindrance around one side of the molecule, bulky N-substituents can create a more defined and constrained coordination pocket around the metal center. researchgate.net This can be leveraged to control substrate approach and enforce high selectivity in catalytic reactions. For example, in palladium-catalyzed cross-coupling reactions, the bulk of ligands is a determining factor for the efficiency of the catalytic cycle. nih.gov

Table 1: Influence of N-Substitution on Ligand Properties in Catalysis

| N-Substituent (R) | Primary Effect | Impact on Metal Complex | Potential Catalytic Application |

|---|---|---|---|

| -H (unsubstituted) | Minimal steric bulk; potential for hydrogen bonding. | Can form intermolecular networks; less defined steric pocket. | Polymerization, basic scaffolding. |

| -Methyl | Slight increase in steric bulk and electron donation. | Modest increase in stability and reactivity. | Cross-coupling reactions. |

| -Phenyl | Electronic effects can be tuned via substitution on the phenyl ring. | Allows for remote electronic tuning of the metal center. | Fine-tuning selectivity in cross-coupling. |

| -Pyridinyl | Introduces a second donor atom (bidentate chelation). | Significantly increases complex stability (chelate effect). | Asymmetric catalysis, stable catalyst design. |

| -t-Butyl | Large increase in steric bulk. | Creates a highly constrained coordination environment. | Selective transformations with small substrates. |

Effects of Alpha-Carbon Substitution on Synthetic Utility

The alpha-carbon of 2-(2,6-diisopropylphenyl)acetamide—the methylene (B1212753) (-CH2-) group situated between the aromatic ring and the carbonyl group—is another key position for structural modification. Substitution at this position can have profound effects on the molecule's synthetic utility, either as a building block or as a ligand component.

Reactions at the alpha-carbon are common for carbonyl compounds and can proceed through either acid- or base-catalyzed mechanisms involving enol or enolate intermediates. nih.govnih.gov By deprotonating the alpha-carbon, a nucleophilic enolate can be generated, which can then react with various electrophiles to install a wide range of functional groups. This process allows for the construction of more complex molecular architectures. For example, alkylation, acylation, or aldol-type reactions at the alpha-carbon can be used to synthesize more elaborate derivatives.

The introduction of substituents at the alpha-carbon can serve several purposes in synthetic chemistry. It can be a strategy to build up molecular complexity, as seen in the synthesis of highly functionalized heterocyclic systems where the acetamide fragment is incorporated into a larger ring structure. Furthermore, substituents on the alpha-carbon can introduce chirality, making the resulting compounds valuable as chiral ligands or auxiliaries in asymmetric synthesis. The size and nature of the alpha-substituent also modify the steric environment of the ligand, which can be used to fine-tune the selectivity of a catalyst in a manner complementary to N-substitution.

Table 2: Effects of Alpha-Carbon Substitution on Synthetic Applications

| Alpha-Substituent (R') | Synthetic Method | Resulting Property | Primary Synthetic Utility |

|---|---|---|---|

| -H (unsubstituted) | - | Protons are acidic and can be removed by a base. | Precursor for generating enolates for further functionalization. |

| -Alkyl (e.g., -CH3, -Et) | Enolate alkylation. | Increases steric bulk near the binding site; can introduce a chiral center. | Building block for more complex molecules; chiral ligands. |

| -Aryl | Enolate arylation. | Introduces electronic and stacking capabilities. | Ligands for pi-stacking interactions; advanced intermediates. |

| -OH (or protected -OR) | Alpha-hydroxylation of enolate. | Introduces a hydrogen-bond donor/acceptor; potential for further functionalization. | Pharmaceutical intermediates; functional ligands. |

| -NH2 (or protected -NR2) | Alpha-amination of enolate. | Introduces a basic site or additional coordination point. | Synthesis of amino acid analogues; bidentate ligands. |

Systematic Modifications for Tailored Chemical Reactivity or Ligand Design

The rational design of molecules for specific functions, be it in catalysis, materials science, or medicine, relies on the systematic modification of a core scaffold. The 2-(2,6-diisopropylphenyl)acetamide structure is an excellent platform for such an approach due to the distinct roles of its constituent parts: the bulky aryl group, the amide linker, and the alpha-carbon.

Systematic modification involves a methodical variation of substituents at different positions on the molecule to establish clear structure-activity relationships (SAR). For ligand design, chemists might synthesize a library of derivatives where, for example, the electronic properties of the N-aryl substituent are varied (e.g., from electron-donating to electron-withdrawing) while keeping the steric bulk constant. researchgate.net The performance of each resulting ligand in a specific catalytic reaction is then quantified, allowing for the identification of optimal electronic parameters. Similarly, the steric hindrance can be systematically increased to probe its effect on selectivity.

This strategy allows for the creation of ligands tailored for a specific chemical transformation. If a reaction requires a highly electron-rich metal center, modifications will focus on incorporating electron-donating groups. If high enantioselectivity is the goal, chiral elements will be introduced at the N-position or the alpha-carbon. This approach moves beyond trial-and-error and into the realm of rational catalyst design, where property- and function-driven synthesis leads to more efficient and selective chemical processes.

Advanced Analytical Methodologies for Research and Development of 2 2,6 Diisopropylphenyl Acetamide

Spectroscopic Techniques for Mechanistic Studies

Spectroscopic methods are indispensable for probing the molecular structure and observing chemical transformations in real-time. Techniques like 2D-NMR and in-situ IR spectroscopy offer deep insights into the conformational dynamics and reaction pathways involved in the synthesis and reactivity of 2-(2,6-diisopropylphenyl)acetamide.

Two-Dimensional Nuclear Magnetic Resonance (2D-NMR) is a powerful tool for determining the stereochemistry and conformational rigidity of molecules. creative-biostructure.com For a molecule like 2-(2,6-diisopropylphenyl)acetamide, the steric hindrance imposed by the two bulky isopropyl groups on the phenyl ring significantly restricts rotation around the aryl-nitrogen bond. 2D-NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can confirm the through-space proximity of protons, providing definitive evidence of the molecule's preferred conformation in solution. This is critical for understanding how the molecule's shape influences its reactivity and potential interactions with other chemical entities. creative-biostructure.comresearchgate.net Techniques like Correlation Spectroscopy (COSY) establish proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbon atoms, aiding in the complete and unambiguous assignment of all signals in the molecule's complex NMR spectra. creative-biostructure.com

In-situ Infrared (IR) Spectroscopy , often utilizing Attenuated Total Reflectance (ATR) technology such as ReactIR, allows for the real-time monitoring of chemical reactions. mt.comnih.gov This technique tracks the concentration of reactants, products, and any detectable intermediates as the reaction proceeds by measuring their characteristic vibrational frequencies in the infrared region. mt.comresearchgate.net During the synthesis of 2-(2,6-diisopropylphenyl)acetamide, for example, from 2,6-diisopropylaniline (B50358) and an acetylating agent, in-situ IR can monitor the disappearance of the N-H stretching vibrations of the starting aniline (B41778) and the appearance of the characteristic amide I (C=O stretch) and amide II (N-H bend) bands of the product. This provides invaluable data on reaction kinetics, helps identify the reaction endpoint, and can reveal the formation of transient intermediates. nih.govxjtu.edu.cn

Table 1: Key Infrared Frequencies for Monitoring the Synthesis of 2-(2,6-Diisopropylphenyl)acetamide

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Role in Reaction Monitoring |

|---|---|---|---|

| Amine (Starting Material) | N-H Stretch | 3300-3500 | Signal decreases as the reaction progresses. |

| Amide (Product) | N-H Stretch | 3200-3400 | Signal appears and increases over time. |

| Amide (Product) | C=O Stretch (Amide I) | 1630-1680 | Strong signal appears, indicating product formation. |

| Amide (Product) | N-H Bend (Amide II) | 1510-1570 | Signal appears alongside the Amide I band. |

Mass Spectrometry for Intermediate Identification in Reaction Pathways

Mass spectrometry (MS) is a fundamental tool for identifying and structurally characterizing fleeting reaction intermediates. nih.govnih.gov Techniques like Electrospray Ionization (ESI-MS) are particularly well-suited for this purpose because they can gently transfer ions from solution into the gas phase for detection. nih.gov This allows for the direct observation of charged intermediates that are integral to many reaction mechanisms, including those catalyzed by metals or proceeding through protonated species. nih.gov

In the context of synthesizing or modifying 2-(2,6-diisopropylphenyl)acetamide, ESI-MS can be used to sample the reaction mixture at various time points. By analyzing the resulting mass spectra, researchers can detect ions corresponding to proposed intermediates. Tandem mass spectrometry (MS/MS) can then be performed on these detected ions. nih.gov In an MS/MS experiment, the intermediate ion of interest is isolated, fragmented through collision-activated dissociation (CAD), and its fragment ions are analyzed. nih.govpurdue.edu The resulting fragmentation pattern provides structural information that can be used to confirm the identity of the intermediate, thereby building a more complete picture of the reaction mechanism. This approach is invaluable for optimizing reaction conditions and understanding unexpected side reactions. researchgate.net

Chromatographic Techniques for Reaction Monitoring and Purity Assessment in Research Syntheses

Chromatographic methods are the gold standard for separating complex mixtures and assessing the purity of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are central to the research and development of 2-(2,6-diisopropylphenyl)acetamide. nih.govnih.gov

These techniques are routinely used to monitor the progress of a synthesis. Small aliquots of the reaction mixture can be taken over time and analyzed to quantify the consumption of starting materials and the formation of the desired product. This allows for precise determination of reaction completion, preventing unnecessary heating or the formation of degradation products. Following the workup and purification, HPLC/UPLC is used to determine the final purity of the 2-(2,6-diisopropylphenyl)acetamide sample with high accuracy. nih.gov A typical method would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile. nih.govnih.gov Combining UPLC with tandem mass spectrometry (UPLC-MS/MS) provides an even more powerful analytical tool, offering exceptional sensitivity and selectivity for identifying and quantifying the target compound and any impurities. nih.gov

Table 2: Illustrative HPLC Method Parameters for Analysis of 2-(2,6-Diisopropylphenyl)acetamide

| Parameter | Value / Description | Purpose |

|---|---|---|

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Stationary phase for separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid | Eluent system to carry the sample through the column. |

| Gradient | Isocratic or Gradient elution | An isocratic method uses a constant mobile phase composition, while a gradient method varies the composition to improve separation. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Detection | UV at 210 nm or 254 nm | Wavelength at which the aromatic ring absorbs light, allowing for quantification. |

| Injection Volume | 5 - 20 µL | The amount of sample introduced into the system. |

| Column Temp. | 25 - 40 °C | Temperature can affect separation efficiency and peak shape. |

X-ray Crystallography for Complex Structure Elucidation

While NMR provides conformational information in solution, X-ray crystallography offers an unambiguous depiction of a molecule's three-dimensional structure in the solid state. This technique is particularly valuable for complex molecules like 2-(2,6-diisopropylphenyl)acetamide, especially when it is part of a larger assembly, such as a metal-ligand complex. nih.gov

By growing a suitable single crystal of the compound and analyzing how it diffracts X-rays, scientists can determine the precise coordinates of every atom in the molecule. This yields exact data on bond lengths, bond angles, and torsional angles. For 2-(2,6-diisopropylphenyl)acetamide, a crystal structure would definitively reveal the orientation of the acetamide (B32628) group relative to the sterically encumbered phenyl ring. nih.gov This information is crucial for validating computational models and understanding structure-activity relationships. When 2-(2,6-diisopropylphenyl)acetamide acts as a ligand in a metal complex, X-ray crystallography is the ultimate tool for elucidating the coordination geometry and the specific interactions between the ligand and the metal center. nih.gov

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways for 2-(2,6-Diisopropylphenyl)acetamide Production

While established methods for synthesizing N-aryl acetamides exist, future research will likely focus on developing more sustainable, efficient, and scalable pathways for the production of 2-(2,6-diisopropylphenyl)acetamide. The conventional synthesis of the related N-(2,6-diisopropylphenyl)formamide involves refluxing 2,6-diisopropylaniline (B50358) with formic acid, a process that often requires high temperatures and lengthy reaction times. nih.gov Future investigations could explore several promising alternatives to overcome these limitations.

Catalytic Amidation: Modern catalytic methods offer a significant improvement over traditional stoichiometric approaches. Research into direct amidation reactions, which couple carboxylic acids and amines, is an active field. organic-chemistry.org The development of catalysts that can efficiently mediate the reaction between 2,6-diisopropylaniline and acetic acid (or its derivatives) under mild conditions would represent a substantial advancement. Boronic acid catalysts, for example, have shown high activity for direct amidation at room temperature. organic-chemistry.org

Enzyme-Catalyzed Processes: Biocatalysis presents a green and highly selective alternative. Chemoenzymatic processes, where an enzyme is used to generate an activated coupling partner in situ, are being developed for aniline-derived amides. rsc.org Exploring lipases or other hydrolases capable of mediating the acylation of the sterically hindered 2,6-diisopropylaniline could lead to a highly sustainable production method.

Flow Chemistry: The use of continuous flow reactors can offer enhanced control over reaction parameters, improve safety, and facilitate scaling up. Translating known batch syntheses or developing new catalytic protocols within a flow chemistry setup could significantly improve the efficiency and consistency of 2-(2,6-diisopropylphenyl)acetamide production.

A comparison of potential synthetic strategies is outlined in the table below.

| Method | Potential Advantages | Research Focus |

| Direct Catalytic Amidation | Atom economy, milder conditions, reduced waste. | Development of catalysts tolerant to sterically hindered substrates. |

| Chemoenzymatic Synthesis | High selectivity, environmental sustainability ("green chemistry"), mild reaction conditions. rsc.org | Screening and engineering of enzymes for activity with 2,6-diisopropylaniline. |

| Flow Chemistry Synthesis | Improved scalability, safety, and process control. | Optimization of reaction conditions and reactor design for continuous production. |

| Advanced Coupling Reagents | High yields and reliability for difficult couplings. organic-chemistry.org | Use of modern uronium salt reagents like COMU in environmentally benign solvents. organic-chemistry.org |

Development of New Ligand Scaffolds Derived from 2-(2,6-Diisopropylphenyl)acetamide

The 2,6-diisopropylphenyl (Dipp) moiety is a cornerstone in the design of bulky ligands, most notably N-heterocyclic carbenes (NHCs) such as IPr and SIPr. wikipedia.orgsmu.ca These ligands are prized for their ability to stabilize reactive metal centers and promote challenging catalytic transformations. mdpi.comscripps.edu 2-(2,6-Diisopropylphenyl)acetamide serves as an ideal starting point for creating a new generation of ligand scaffolds that build upon this legacy. The acetamide (B32628) group provides a versatile chemical handle for further structural elaboration.

For instance, a related tertiary acetamide has been successfully used as a precursor to synthesize an imidazo[1,5-a]quinolin-2-ium salt, which is a precursor to a novel NHC. researchgate.net This demonstrates the potential of the acetamide framework in building complex heterocyclic systems.

Future research could focus on transformations of the acetamide group to create novel ligand architectures:

Reduction and Derivatization: Reduction of the carbonyl group to an amine, followed by reaction with other functional groups, could yield bidentate or tridentate ligands (e.g., P,N- or N,N,N-ligands). These new scaffolds could exhibit unique coordination properties compared to traditional NHCs.

Cyclization Reactions: The acetamide can be a key component in cyclization reactions to form new heterocyclic systems, which can then act as ligand precursors. This could lead to ligands with different electronic properties and steric profiles than existing Dipp-containing ligands.

NHC-Adducts: The Dipp group is known to stabilize adducts with p-block elements like boron and aluminum, creating novel Lewis acid or Lewis base ligands. researchgate.netnih.gov The acetamide functionality could be used to tether these units, creating bifunctional ligands for cooperative catalysis.

| Ligand Class | Potential Derivation from 2-(2,6-Diisopropylphenyl)acetamide | Potential Applications |

| Novel N-Heterocyclic Carbenes (NHCs) | Use as a precursor in multi-step cyclization reactions to form new imidazolium (B1220033) or other azolium salts. researchgate.net | Cross-coupling, metathesis, C-H activation. mdpi.comscripps.edu |

| Multidentate Amine/Amide Ligands | Reduction of the carbonyl and subsequent functionalization of the resulting ethylamine (B1201723) backbone. | Asymmetric catalysis, polymerization. acs.org |

| Hybrid Ligands | Functionalization of the acetamide group to incorporate phosphine (B1218219), ether, or other donor groups. | Tandem catalysis, earth-abundant metal catalysis. |

Catalytic Transformations Beyond Current Applications

Ligands featuring the bulky 2,6-diisopropylphenyl group are instrumental in a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and Negishi couplings. mdpi.comrsc.org The steric bulk of the Dipp groups is crucial for promoting the reductive elimination step and stabilizing the active catalytic species.

The next frontier lies in leveraging ligands derived from 2-(2,6-diisopropylphenyl)acetamide to drive catalytic transformations that are currently challenging or inefficient.

Earth-Abundant Metal Catalysis: While palladium is highly effective, its cost and scarcity are significant drawbacks. There is a strong push towards using more abundant first-row transition metals like nickel, cobalt, and iron. acs.orgacs.org New ligands derived from the acetamide could be tailored to stabilize the specific oxidation states and geometries required for catalysis with these metals, enabling a broader range of transformations.

Asymmetric Catalysis: The development of chiral ligands is essential for enantioselective synthesis. Introducing chirality into the ligand scaffold derived from 2-(2,6-diisopropylphenyl)acetamide could lead to new catalysts for asymmetric C-H activation, reductive couplings, or cross-coupling reactions. acs.org

Challenging C-H Activation: Direct functionalization of C-H bonds is a major goal in synthetic chemistry. The unique steric and electronic properties of new ligands can enable novel C-H activation/functionalization reactions that are not possible with existing catalysts. acs.org DFT studies have shown the importance of ligands in mediating C-H activation steps in catalytic cycles. acs.org

Integration into Advanced Functional Materials

The properties of 2-(2,6-diisopropylphenyl)acetamide—specifically its capacity for hydrogen bonding via the amide group and the significant steric bulk of the Dipp moiety—make it an attractive building block for advanced functional materials, excluding biological applications.

Supramolecular Polymers: Supramolecular polymerization relies on directional, non-covalent interactions, such as hydrogen bonds, to form polymer-like chains. wikipedia.org The N-H and C=O groups of the acetamide are classic hydrogen bond donors and acceptors. These interactions can link molecules into chains or networks, while the bulky Dipp groups can control the packing of these chains in the solid state. nih.govrsc.org This could be exploited to create self-healing materials or stimuli-responsive gels. rsc.org

Porous Organic Materials: The significant steric hindrance provided by the Dipp groups can prevent efficient packing of the molecules in the solid state. This "frustrated" packing could be harnessed to create materials with intrinsic microporosity. Such materials could have applications in gas storage or separation. The shielding effect of Dipp groups is well-documented in preventing close approach in crystal structures. nih.gov

Liquid Crystals: The combination of a rigid phenyl core and flexible isopropyl groups is a common feature in molecules that exhibit liquid crystalline phases. By modifying the acetamide group to create longer, more rigid structures, it may be possible to design novel discotic or calamitic liquid crystals based on this scaffold.

Computational Design of New Reactions and Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. rsc.org In the context of 2-(2,6-diisopropylphenyl)acetamide, computational methods offer powerful avenues for future research.

Rational Ligand Design: Before undertaking complex syntheses, computational screening can be used to design and evaluate new ligand derivatives. DFT calculations can predict the geometric and electronic properties of hypothetical ligands and their metal complexes, providing insight into their potential catalytic activity. smu.ca This in silico approach can prioritize the most promising synthetic targets, saving significant time and resources.

Reaction Mechanism Elucidation: For new catalytic transformations, DFT can be used to map out the entire catalytic cycle, identify the rate-determining step, and understand the role of the ligand in each elementary step. acs.org This knowledge is crucial for optimizing reaction conditions and improving catalyst performance.

Predictive Modeling: Emerging data science and machine learning techniques can be combined with computational descriptors to predict the outcomes of reactions. digitellinc.compnas.org A database of properties for derivatives of 2-(2,6-diisopropylphenyl)acetamide could be generated and used to train models that predict their efficacy as ligands or their properties as functional materials, accelerating the discovery process.

| Computational Approach | Research Objective | Expected Outcome |

| Virtual Screening/Library Design | Identify novel ligand structures with optimal steric and electronic properties. | Prioritized list of candidate ligands for synthesis. |

| DFT Mechanistic Studies | Understand the feasibility and kinetics of new catalytic cycles. acs.org | Insight into reaction barriers and catalyst stability, guiding experimental design. |

| Machine Learning Models | Predict reaction rates or material properties for untested derivatives. digitellinc.compnas.org | Rapid exploration of a large chemical space to identify lead compounds. |

| Solid-State Calculations | Predict crystal packing and potential for porosity or supramolecular assembly. nih.gov | Design principles for creating new functional materials. |

Q & A

Basic: What are the optimal synthetic routes and critical parameters for producing high-purity 2-(2,6-Diisopropylphenyl)acetamide?

Methodological Answer:

The synthesis typically involves reacting 2,6-diisopropylaniline with chloroacetyl chloride in the presence of a base (e.g., NaOH or triethylamine) to neutralize HCl byproducts. Key parameters include:

- Temperature control : Maintain 0–5°C during the exothermic reaction to prevent side reactions .

- Solvent selection : Use anhydrous dichloromethane or THF for better solubility and yield .

- Purification : Recrystallization from methanol/acetone (1:1) or column chromatography ensures >95% purity. Monitor purity via TLC or HPLC .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing 2-(2,6-Diisopropylphenyl)acetamide?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms the acetamide backbone and diisopropylphenyl substitution. Key signals: ~δ 2.0 ppm (isopropyl CH3), δ 4.1 ppm (CH2CO), and δ 7.2–7.4 ppm (aromatic protons) .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 262.18 for C₁₆H₂₃NO) .

- X-ray crystallography : SHELX software refines crystal structures, revealing non-covalent interactions (e.g., S⋯Cl chalcogen bonds) and torsion angles (e.g., 79.7° between aromatic planes) .

Advanced: How do non-covalent interactions influence the stability and reactivity of 2-(2,6-Diisopropylphenyl)acetamide in solid-state systems?

Methodological Answer:

The compound’s stability in crystals arises from synergistic interactions:

- Chalcogen bonding : The sulfur atom in related thiazole analogs forms directional S⋯Cl⁻ bonds (distance: ~2.85 Å vs. vdW sum: 3.55 Å), stabilizing tautomers .

- Hydrogen bonding : N–H⋯N interactions (angle: ~146°, distance: ~3.27 Å) create 1D chains, enhancing lattice cohesion .

- Ionic interactions : Charge-assisted stabilization occurs between Cl⁻ and cationic moieties (distance: ~4.55 Å) .

Experimental validation : Use SC-XRD to map interactions and DFT calculations to quantify their energetic contributions .

Advanced: What experimental frameworks are recommended for evaluating the biological activity of 2-(2,6-Diisopropylphenyl)acetamide derivatives?

Methodological Answer:

- In vitro assays :

- Antimicrobial activity : Broth microdilution (MIC determination) against S. aureus and E. coli .

- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) with IC₅₀ calculations .

- In vivo models :

- Anti-inflammatory : Carrageenan-induced paw edema in rats (dose: 10–50 mg/kg) .

- Toxicity profiling : Acute oral toxicity (OECD 423) and hepatorenal histopathology .

Data interpretation : Compare results to structurally similar compounds (e.g., 2-chloro-N-(2,6-dimethylphenyl)acetamide) to identify SAR trends .

Advanced: How can researchers resolve contradictions in spectroscopic data for structurally ambiguous analogs of 2-(2,6-Diisopropylphenyl)acetamide?

Methodological Answer:

- Multi-technique validation :

- Dynamic studies :

Advanced: What strategies mitigate degradation of 2-(2,6-Diisopropylphenyl)acetamide under varying pH and temperature conditions?

Methodological Answer:

- Stability studies :

- Formulation : Encapsulate in cyclodextrins or liposomes to enhance aqueous solubility and shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.